molecular formula C17H20N2O3S B4282302 (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid

(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid

Numéro de catalogue B4282302
Poids moléculaire: 332.4 g/mol
Clé InChI: DVOLIZWSCVJKSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid, also known as MBX-8025, is a synthetic compound that has been developed for the treatment of various metabolic diseases, including dyslipidemia, non-alcoholic steatohepatitis (NASH), and type 2 diabetes. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid is a selective PPAR delta agonist, which means that it binds to and activates this receptor. PPAR delta is expressed in various tissues, including the liver, skeletal muscle, and adipose tissue, and plays a key role in regulating lipid and glucose metabolism. Activation of PPAR delta by (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, which results in improved metabolic function.
Biochemical and Physiological Effects:
(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid has been shown to have several biochemical and physiological effects in preclinical models of metabolic diseases. These include:
- Improved lipid profiles: (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid has been shown to reduce levels of triglycerides and LDL cholesterol, while increasing levels of HDL cholesterol.
- Reduced liver inflammation and fibrosis: (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid has been shown to reduce markers of liver inflammation and fibrosis in preclinical models of NASH.
- Improved glucose homeostasis: (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid has been shown to improve glucose uptake and insulin sensitivity in preclinical models of type 2 diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid in lab experiments include its selectivity for PPAR delta, its well-defined mechanism of action, and its ability to improve multiple aspects of metabolic function. However, there are also limitations to using (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid in lab experiments, including its potential toxicity and the need for further optimization of dosing and administration.

Orientations Futures

There are several future directions for research on (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid, including:
- Clinical trials: (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid is currently undergoing clinical trials for the treatment of dyslipidemia and NASH. Future studies will be needed to determine the safety and efficacy of this compound in humans.
- Combination therapy: (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid may be used in combination with other drugs for the treatment of metabolic diseases. Future studies will be needed to determine the optimal combination therapy for these conditions.
- Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the effects of (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid on metabolic function.
- Toxicity studies: Future studies will be needed to determine the potential toxicity of (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid and to optimize dosing and administration for clinical use.
Conclusion:
(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid is a promising compound for the treatment of metabolic diseases, including dyslipidemia, NASH, and type 2 diabetes. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials. Further research is needed to determine the safety and efficacy of this compound in humans, as well as the optimal dosing and administration for clinical use.

Applications De Recherche Scientifique

(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid has been extensively studied in preclinical models of metabolic diseases, including dyslipidemia, NASH, and type 2 diabetes. In these studies, (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid has been shown to improve lipid profiles, reduce liver inflammation and fibrosis, and improve glucose homeostasis. These effects are thought to be mediated by the activation of the peroxisome proliferator-activated receptor (PPAR) delta, a nuclear receptor that regulates lipid and glucose metabolism.

Propriétés

IUPAC Name

2-[1-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-5-4-6-12-15(11)19-16(23-12)18-13(20)9-17(10-14(21)22)7-2-3-8-17/h4-6H,2-3,7-10H2,1H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOLIZWSCVJKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3(CCCC3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid
Reactant of Route 3
(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid
Reactant of Route 4
Reactant of Route 4
(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid
Reactant of Route 5
(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid
Reactant of Route 6
(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.